molecular formula C29H26ClNO B13862931 Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate

Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline; Montelukast Cyclizate Ether Impurity; Montelukast Cyclizate

Cat. No.: B13862931
M. Wt: 440.0 g/mol
InChI Key: LOMMSDDMLICVMB-UHFFFAOYSA-N
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Description

Quinoline, 7-chloro-2-[2-[3-(1,3,4,5-tetrahydro-1,1-dimethyl-2-benzoxepin-3-yl)phenyl]ethenyl]-; 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]-oxepin-3-yl)phenyl]vinyl}quinoline, also known as Montelukast Cyclizate Ether Impurity or Montelukast Cyclizate, is a complex organic compound. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of quinoline derivatives, including Montelukast Cyclizate, involves several established protocols. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions. Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Montelukast Cyclizate undergoes various chemical reactions, including:

Scientific Research Applications

Montelukast Cyclizate has significant applications in scientific research, particularly in medicinal chemistry and pharmacology. It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, anticancer, antibacterial, and antiviral agents

Mechanism of Action

The mechanism of action of Montelukast Cyclizate involves its interaction with specific molecular targets and pathways. It is known to inhibit leukotriene receptors, which play a crucial role in inflammatory responses. By blocking these receptors, Montelukast Cyclizate can reduce inflammation and alleviate symptoms associated with conditions like asthma and allergic rhinitis .

Comparison with Similar Compounds

Montelukast Cyclizate is unique compared to other quinoline derivatives due to its specific structural modifications. Similar compounds include:

These compounds share a quinoline core but differ in their substituents and pharmacological activities, highlighting the versatility and potential of quinoline derivatives in drug development.

Properties

IUPAC Name

7-chloro-2-[2-[3-(1,1-dimethyl-4,5-dihydro-3H-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO/c1-29(2)26-9-4-3-7-21(26)13-17-28(32-29)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28H,13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMMSDDMLICVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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